molecular formula C10H10N2O2S B12319301 2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid

2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid

Cat. No.: B12319301
M. Wt: 222.27 g/mol
InChI Key: DNDVHMGBCGSRIY-UHFFFAOYSA-N
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Description

2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a benzo[d]thiazole moiety attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid typically involves the reaction of benzo[d]thiazole derivatives with amino acids under specific conditions. One common method involves the condensation of benzo[d]thiazole-2-carboxylic acid with an appropriate amino acid derivative in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an inert atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives depending on the nature of the substituents .

Scientific Research Applications

2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid can be compared with other similar compounds, such as:

    2-Amino-3-(benzo[d]thiazol-2-yl)acetic acid: Similar structure but with an acetic acid backbone.

    2-Amino-3-(benzo[d]thiazol-2-yl)butanoic acid: Similar structure but with a butanoic acid backbone.

    2-Amino-3-(benzo[d]thiazol-2-yl)pentanoic acid: Similar structure but with a pentanoic acid backbone.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid

InChI

InChI=1S/C10H10N2O2S/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9/h1-4,6H,5,11H2,(H,13,14)

InChI Key

DNDVHMGBCGSRIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)N

Origin of Product

United States

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